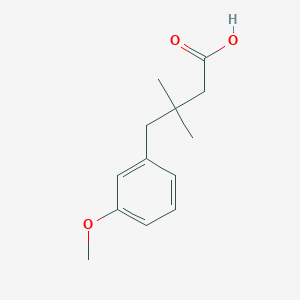

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

Description

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid (CAS: 25380-95-4; 915140-11-3) is a substituted butanoic acid derivative featuring a 3-methoxyphenyl group at position 4 and two methyl groups at position 3 of the carboxylic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of thromboxane A2 receptor antagonists and synthetic cannabinoid metabolites . Its structural rigidity and lipophilic substituents contribute to enhanced metabolic stability and receptor-binding properties, making it a critical scaffold in medicinal chemistry .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,9-12(14)15)8-10-5-4-6-11(7-10)16-3/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOBJKISLAORQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with 3,3-dimethylbutanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acid.

Reduction: 4-(3-Methoxyphenyl)-3,3-dimethylbutanol.

Substitution: 4-(3-Aminophenyl)-3,3-dimethylbutanoic acid.

Scientific Research Applications

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic Acid with Derivatives

Key Observations :

- The 3-methoxy group in 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid enhances electronic interactions with aromatic receptors compared to halogenated analogs (e.g., 4-fluoro derivatives) .

- Dimethyl substitution at position 3 improves metabolic stability, as evidenced by the persistence of 5F-MDMB-PICA metabolites in blood samples .

Pharmacological Activity

Table 2: Receptor Affinity and Bioactivity

Key Observations :

- Replacement of the 3,3-dimethylbutanoic acid group with shorter chains (e.g., propionic acid) reduces thromboxane A2 receptor affinity by >1000-fold (Ki increases from 6 nM to 5600 nM) .

- The 3,3-dimethylbutanoic acid moiety in UP 116-77 demonstrates superior tolerance and efficacy, leading to its selection for clinical development .

Metabolic Stability and Detection

Table 3: Analytical Performance of Metabolites

Key Observations :

Key Observations :

- High yields (>80%) are achievable using 3,3-dimethylbutanoic acid as a starting material in esterification and amidation reactions .

- The compound’s stability under chromatographic purification (e.g., flash column chromatography) facilitates scalable synthesis .

Biological Activity

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid (CAS No. 25380-95-4) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid features a methoxy group attached to a phenyl ring and a branched butanoic acid chain. This unique structure contributes to its distinctive biological properties.

1. Anti-inflammatory Properties

Research indicates that 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are crucial for protecting cells from oxidative stress. By scavenging free radicals, it may help in reducing cellular damage and preventing diseases related to oxidative stress.

3. Anticancer Potential

Emerging studies suggest that 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

The mechanisms underlying the biological activities of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways related to inflammation and cancer.

- Gene Expression : There is evidence that it can influence the expression of genes associated with oxidative stress response and apoptosis.

Comparison with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acid | Hydroxyl group instead of methoxy | Moderate anti-inflammatory effects |

| 4-(3-Aminophenyl)-3,3-dimethylbutanoic acid | Amino group substitution | Enhanced anticancer activity |

| 4-(3-Methoxyphenyl)-3,3-dimethylbutanol | Alcohol instead of carboxylic acid | Lower antioxidant activity |

This table highlights the differences in biological activity among structurally similar compounds. The presence of the methoxy group in 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid enhances its stability and reactivity compared to its analogs.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.